5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce sulfoxides or sulfones, while reduction reactions could yield amines or alcohols.
Scientific Research Applications
5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine groups but lacks the sulfonamide and methoxy groups.
3-chloro-5-(trifluoromethyl)pyridine: Similar pyridine ring structure with chlorine and trifluoromethyl groups but lacks the bromine and sulfonamide groups.
Uniqueness
What sets 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClF3N2O3S/c1-24-12-3-2-9(15)5-13(12)25(22,23)21-7-11-10(16)4-8(6-20-11)14(17,18)19/h2-6,21H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDJZUYCECMIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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